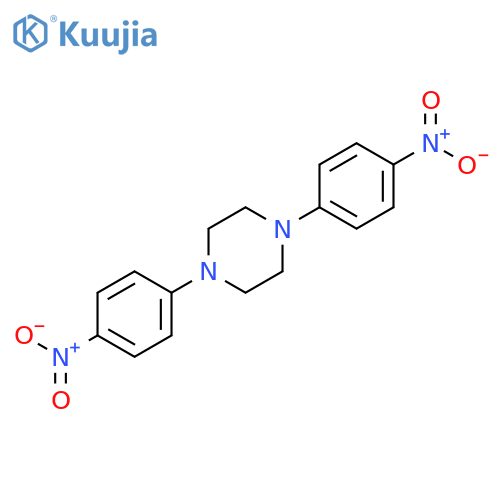

Cas no 16264-05-4 (Piperazine,1,4-bis(4-nitrophenyl)-)

16264-05-4 structure

商品名:Piperazine,1,4-bis(4-nitrophenyl)-

Piperazine,1,4-bis(4-nitrophenyl)- 化学的及び物理的性質

名前と識別子

-

- Piperazine,1,4-bis(4-nitrophenyl)-

- 1,4-bis(4-nitrophenyl)piperazine

- 1,4-Bis-(4-nitro-phenyl)-piperazin

- 1,4-bis-(4-nitro-phenyl)-piperazine

- 1,4-Di-p-nitrophenyl-piperazin

- AC1L39AX

- AC1Q1XLK

- CHEMBL1944659

- CTK4D1289

- EINECS 240-371-8

- N,N'-Bis-(4-nitrophenyl)-piperazin

- NSC725997

- F87160

- AMY9265

- Piperazine, 1,4-bis(4-nitrophenyl)-

- SCHEMBL15271381

- NSC-725997

- DTXSID70167412

- AKOS008566371

- AS-62501

- NSC 725997

- NS00025313

- UNII-P6TE7B2EYY

- P6TE7B2EYY

- AKOS015900504

- 1,4-Bis(p-nitrophenyl)piperazine

- 16264-05-4

- Palbociclib-006

- VCZGAOMAWKGNEF-UHFFFAOYSA-N

- STL497607

- DTXCID8089903

- DB-201328

-

- MDL: MFCD00156622

- インチ: InChI=1S/C16H16N4O4/c21-19(22)15-5-1-13(2-6-15)17-9-11-18(12-10-17)14-3-7-16(8-4-14)20(23)24/h1-8H,9-12H2

- InChIKey: VCZGAOMAWKGNEF-UHFFFAOYSA-N

- ほほえんだ: [N+](C1C=CC(N2CCN(C3C=CC([N+]([O-])=O)=CC=3)CC2)=CC=1)([O-])=O

計算された属性

- せいみつぶんしりょう: 328.11728

- どういたいしつりょう: 328.11715500g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 2

- 複雑さ: 398

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 98.1Ų

じっけんとくせい

- PSA: 92.76

- LogP: 4.00600

Piperazine,1,4-bis(4-nitrophenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1143573-100mg |

1,4-Bis(4-nitrophenyl)piperazine |

16264-05-4 | 97% | 100mg |

$373.0 | 2025-02-26 | |

| eNovation Chemicals LLC | D963819-1g |

Piperazine, 1,4-bis(4-nitrophenyl)- |

16264-05-4 | 95% | 1g |

$1625 | 2024-06-07 | |

| Ambeed | A1143573-250mg |

1,4-Bis(4-nitrophenyl)piperazine |

16264-05-4 | 97% | 250mg |

$631.0 | 2025-02-26 | |

| A2B Chem LLC | AA84417-1g |

Piperazine, 1,4-bis(4-nitrophenyl)- |

16264-05-4 | 97% | 1g |

$1363.00 | 2024-04-20 | |

| 1PlusChem | 1P001TR5-100mg |

Piperazine, 1,4-bis(4-nitrophenyl)- |

16264-05-4 | 97% | 100mg |

$373.00 | 2024-06-19 | |

| A2B Chem LLC | AA84417-100mg |

Piperazine, 1,4-bis(4-nitrophenyl)- |

16264-05-4 | 97% | 100mg |

$299.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D963819-250mg |

Piperazine, 1,4-bis(4-nitrophenyl)- |

16264-05-4 | 95% | 250mg |

$660 | 2025-02-26 | |

| eNovation Chemicals LLC | D963819-100mg |

Piperazine, 1,4-bis(4-nitrophenyl)- |

16264-05-4 | 95% | 100mg |

$400 | 2025-02-25 | |

| eNovation Chemicals LLC | D963819-1g |

Piperazine, 1,4-bis(4-nitrophenyl)- |

16264-05-4 | 95% | 1g |

$1785 | 2025-02-26 | |

| eNovation Chemicals LLC | D963819-1g |

Piperazine, 1,4-bis(4-nitrophenyl)- |

16264-05-4 | 95% | 1g |

$1785 | 2025-02-25 |

Piperazine,1,4-bis(4-nitrophenyl)- 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

16264-05-4 (Piperazine,1,4-bis(4-nitrophenyl)-) 関連製品

- 54054-85-2(1-(3-Nitrophenyl)piperazine)

- 6269-89-2(1-(4-Nitrophenyl)piperazine)

- 214124-83-1(1-(4-nitrophenyl)-1,4-diazepane)

- 2216-16-2(N,N-Diethyl-3-nitroaniline)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:16264-05-4)Piperazine,1,4-bis(4-nitrophenyl)-

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):336.0/568.0/1533.0